molecular formula C9H6FNOS B8485228 2-(2-Fluorophenyl)acetyl isothiocyanate

2-(2-Fluorophenyl)acetyl isothiocyanate

Cat. No.: B8485228
M. Wt: 195.22 g/mol
InChI Key: OMVUOLRLHMJRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)acetyl isothiocyanate is a fluorinated organic compound featuring a 2-fluorophenyl group linked to an acetyl moiety, which is further functionalized with an isothiocyanate (-NCS) group. This compound is hypothesized to exhibit unique reactivity and biological activity due to the synergistic effects of its substituents. Applications may include enzyme modulation (e.g., N-acetyltransferase interactions) or as intermediates in medicinal chemistry, inferred from studies on phenethyl isothiocyanate (PEITC) .

Properties

Molecular Formula

C9H6FNOS

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2-fluorophenyl)acetyl isothiocyanate

InChI

InChI=1S/C9H6FNOS/c10-8-4-2-1-3-7(8)5-9(12)11-6-13/h1-4H,5H2

InChI Key

OMVUOLRLHMJRAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N=C=S)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences in substituents, functional groups, and properties among 2-(2-fluorophenyl)acetyl isothiocyanate and related compounds:

Compound Name Molecular Formula Substituents Functional Groups Key Properties/Applications
This compound* C₉H₇FNO₂S 2-Fluorophenyl, Acetyl Isothiocyanate High electrophilicity; potential enzyme modulation
2-Fluorophenyl isothiocyanate C₇H₄FNS 2-Fluorophenyl Isothiocyanate Solvent-dependent regioselectivity in synthesis
2-(Chloromethyl)phenyl isocyanate C₈H₆ClNO 2-Chloromethylphenyl Isocyanate Building block for heterocycles
Phenethyl isothiocyanate (PEITC) C₉H₉NS Phenethyl Isothiocyanate Induces carcinogen-metabolizing enzymes
2-Phenoxyphenyl isocyanate C₁₃H₁₁NO₂ 2-Phenoxyphenyl Isocyanate Research applications in polymer chemistry

*Inferred molecular formula based on structural analogs.

Reactivity and Electronic Effects

  • Fluorine Substitution: The electron-withdrawing fluorine atom in this compound increases the electrophilicity of the isothiocyanate group compared to non-fluorinated analogs like phenethyl isothiocyanate. This enhances reactivity toward nucleophiles (e.g., amines, thiols) in click chemistry or bioconjugation .
  • Acetyl Group Influence : The acetyl moiety may improve solubility in polar solvents and stabilize intermediates during cyclization or conjugation reactions. Contrastingly, chloromethyl substituents (e.g., in 2-(chloromethyl)phenyl isocyanate) favor alkylation reactions .

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